2,2,4,4-Tetramethylthietane
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Overview
Description
2,2,4,4-Tetramethylthietane is an organic compound with the molecular formula C7H14S. It is a sulfur-containing heterocycle, specifically a thietane, characterized by a four-membered ring with one sulfur atom and three carbon atoms. The compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthietane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating to reflux and subsequent distillation . Another approach involves the amination reduction reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using catalysts such as nickel, zinc, cobalt, copper, chromium, aluminum, or noble metals like ruthenium, palladium, rhodium, and platinum .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. The use of continuous flow reactors and advanced distillation methods ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylthietane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained four-membered ring, which makes the compound reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can convert this compound into sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, often using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,4,4-Tetramethylthietane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds and is used in studies of ring strain and reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism by which 2,2,4,4-Tetramethylthietane exerts its effects involves interactions with molecular targets and pathways influenced by its sulfur atom and ring structure. The compound can participate in electron transfer reactions, form coordination complexes with metals, and undergo ring-opening reactions that release reactive intermediates .
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar carbon framework but lacking the sulfur atom.
3-Amino-2,2,4,4-tetramethylthietane: A derivative with an amino group, offering different reactivity and applications
Uniqueness: 2,2,4,4-Tetramethylthietane is unique due to its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its hydrocarbon and amino-substituted analogs. The presence of sulfur allows for specific interactions and reactions not possible with purely carbon-based compounds .
Properties
IUPAC Name |
2,2,4,4-tetramethylthietane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUHKAJEHWXWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(S1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75299-24-0 |
Source
|
Record name | 2,2,4,4-Tetramethylthietane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075299240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4-TETRAMETHYLTHIETANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6589RRA38V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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